molecular formula C27H36N2O5. HCl B194646 Ivabradine hydrochloride CAS No. 148849-67-6

Ivabradine hydrochloride

Cat. No. B194646
M. Wt: 505 g/mol
InChI Key: HLUKNZUABFFNQS-ZMBIFBSDSA-N
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Description

Ivabradine hydrochloride is a unique agent that reduces heart rate without affecting myocardial contractility or vascular tone . It is used to treat adults with chronic heart failure to reduce their risk of hospitalization for worsening heart failure . It is also used in children at least 6 months old who have stable heart failure caused by an enlarged heart .


Synthesis Analysis

Ivabradine hydrochloride can be synthesized by placing ivabradine into a reaction flask with ethyl acetate. After stirring until fully dissolved and cooling down to 010 °C, Hydrogen chloride isopropanol solution (20wt%) is added. A large amount of white solid is precipitated. After stirring for 1 hour, the mixture is filtered, and the filter cake is rinsed with ethyl acetate. The material is then vacuum dried for 15 hours to obtain a white solid pulverized ivabradine .


Molecular Structure Analysis

The molecular formula of Ivabradine hydrochloride is C27H37ClN2O5 .


Chemical Reactions Analysis

Ivabradine was found to degrade in acid and base hydrolysis .


Physical And Chemical Properties Analysis

The molecular weight of Ivabradine hydrochloride is 505.1 g/mol .

Scientific Research Applications

  • Electrochemical Sensing : Ivabradine hydrochloride's ability to lower the heart rate has led to the development of sensors for its detection in biological and pharmaceutical samples. Using materials like iron oxide and carbon nanotubes, these sensors offer high sensitivity and selectivity for ivabradine in complex matrices like serum and urine (Abdel-Haleem et al., 2021).

  • Potentiometric Sensors : Similar work has been done to develop potentiometric sensors using t-butyl calixarene and carbon nanotubes for the determination of ivabradine in pharmaceutical formulations. These sensors demonstrate high sensitivity and selectivity against common interferents (Abdel-Haleem et al., 2020).

  • Pharmaceutical Formulation : Ivabradine has been formulated as a floating oral in situ gel, using sodium alginate and HPMC, to enhance its sustained release and bioavailability. This formulation shows potential for more effective drug delivery (Desai et al., 2022).

  • Nanovesicles for Bioavailability Enhancement : To address the low bioavailability of ivabradine due to first-pass metabolism, nanovesicular platforms have been developed. These enhance bioavailability both orally and transdermally (Naguib et al., 2021).

  • Crystal Chemistry : The crystal chemistry of ivabradine hydrochloride has been extensively studied to understand its polymorphic and solvated phases. This research contributes to the development of different solid forms of the drug (Masciocchi et al., 2013).

  • Co-Crystal Formulation : Ivabradine hydrochloride has been co-crystallized with mandelic acid to create alternative solid forms, potentially enhancing its stability and formulation possibilities (Sládková et al., 2017).

  • Clinical Applications : Clinically, ivabradine is used for patients with systolic heart failure and chronic stable angina, demonstrating significant efficacy and safety in these conditions (Koruth et al., 2017).

  • Fatal Intoxication Case Report : A case report detailing fatal intoxication with ivabradine highlights the importance of understanding its pharmacokinetics and potential risks in overdose situations (Knapp-Gisclon et al., 2020).

  • Transdermal Delivery : Research on transfersomes for transdermal delivery of ivabradine aims to improve its administration efficiency and patient compliance (Balata et al., 2020).

  • Stable Angina Pectoris Treatment : The development of buccal films for ivabradine hydrochloride offers an innovative approach for treating stable angina pectoris, potentially improving bioavailability and reducing the need for frequent dosing (Lodhi et al., 2013).

Safety And Hazards

Ivabradine hydrochloride can cause side effects such as slow or irregular heartbeats, high blood pressure, or increased sensitivity to light . It is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Ivabradine hydrochloride has been approved for use in patients with symptoms due to stable heart failure and an ejection fraction of 35% or less to reduce their risk of hospital admission for worsening heart failure . It may also play a role in the treatment of patients with inappropriate sinus tachycardia, who often cannot tolerate beta-blockers and/or calcium channel blockers .

properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUKNZUABFFNQS-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046913
Record name Ivabradine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ivabradine Hydrochloride

CAS RN

148849-67-6
Record name Ivabradine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148849-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivabradine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148849676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivabradine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride hemihydrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IVABRADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP19837BZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
637
Citations
M Lodhi, A Dubey, R Narayan, P Prabhu… - International journal of …, 2013 - ncbi.nlm.nih.gov
… Ivabradine hydrochloride is an anti-anginal drug with a biological half-life of about 2 h, and … Present investigation of buccal films of Ivabradine hydrochloride is an attempt to avoid the …
Number of citations: 47 www.ncbi.nlm.nih.gov
S Seerapu, BP Srinivasan - Indian journal of pharmaceutical …, 2010 - ncbi.nlm.nih.gov
… be developed for estimating ivabradine hydrochloride. The aim … for estimation of ivabradine hydrochloride in pharmaceutical … The pure sample of ivabradine hydrochloride used in the …
Number of citations: 37 www.ncbi.nlm.nih.gov
LA Sorbera, J Castaner - Drugs of the Future, 2003 - access.portico.org
Abstract Treatment for angina includes reducing heart rate with agents such as β-adrenergic blockers and calcium channel blockers. However, these agents also exert other unwanted …
Number of citations: 8 access.portico.org
V Sharma, HK Dewangan, L Maurya, K Vats… - Journal of drug delivery …, 2019 - Elsevier
… Ivabradine Hydrochloride (IBH) is a recently approved … with a new strategy ie Ivabradine Hydrochloride loaded polymeric … polymeric nanoparticles of Ivabradine Hydrochloride (IBH-PNPs…
Number of citations: 27 www.sciencedirect.com
MJ Naguib, I Elsayed, MH Teaima - International Journal of …, 2021 - Taylor & Francis
Purpose Ivabradine hydrochloride is selective pacemaker current (I f ) ion channel inhibitor used in case of chronic heart failure (CHF) with superior efficacy and lower side effects than …
Number of citations: 7 www.tandfonline.com
V Sládková, O Dammer, G Sedmak, E Skořepová… - Crystals, 2017 - mdpi.com
… We performed the co-crystal screening of ivabradine hydrochloride; the resulting solids … ivabradine hydrochloride (S)-mandelic acid 1:1 co-crystal (IClSM) and ivabradine hydrochloride (…
Number of citations: 25 www.mdpi.com
M Muzaffar-ur-Rehman, G Nagamallika - Int. J. Pharm. Sci. Drug Res, 2017 - academia.edu
… Ivabradine hydrochloride in capsules. So, need was felt to develop an analytical method for the estimation of Ivabradine hydrochloride … the estimation of Ivabradine hydrochloride in bulk …
Number of citations: 12 www.academia.edu
MH Motisariya, KG Patel, PA Shah - Bulletin of Faculty of Pharmacy, Cairo …, 2013 - Elsevier
A sensitive, selective, precise and accurate stability-indicating high-performance thin layer chromatographic method for analysis of Ivabradine hydrochloride (IH) an anti anginal agent, …
Number of citations: 27 www.sciencedirect.com
Y Li, L Jing, Y Li, J Jiang, Z Wang, J Wei… - … and drug safety, 2014 - Wiley Online Library
Purpose The aim of this study was to assess the efficacy and safety of ivabradine (Iva) noninferiority to atenolol (Aten) in Chinese patients with chronic stable angina pectoris. Methods …
Number of citations: 13 onlinelibrary.wiley.com
E Yosrey, H Elmansi, ZA Sheribah… - Luminescence, 2022 - Wiley Online Library
A sensitive and green micellar spectrofluorimetric approach was applied for the simultaneous estimation of ivabradine hydrochloride (IVB) and felodipine (FLD) in the ng/ml …

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